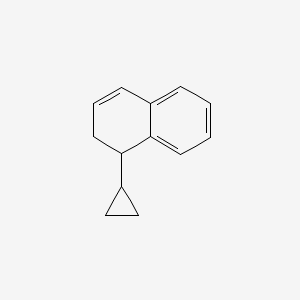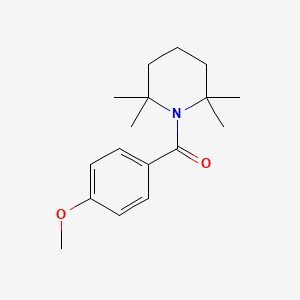
Piperidine, 1-(4-methoxybenzoyl)-2,2,6,6-tetramethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidine, 1-(4-methoxybenzoyl)-2,2,6,6-tetramethyl- is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the 4-methoxybenzoyl group and the tetramethyl substitution on the piperidine ring makes this compound unique and potentially useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-(4-methoxybenzoyl)-2,2,6,6-tetramethyl- typically involves the following steps:
Starting Materials: The synthesis begins with isonipecotic acid, which is protected using (Boc)2O and NaOH to give Boc-protected acid.
Formation of Intermediate: The protected acid is then reacted with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired intermediate.
Deprotection: The Boc group is removed using an acid such as trifluoroacetic acid to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Piperidine, 1-(4-methoxybenzoyl)-2,2,6,6-tetramethyl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Bases: Triethylamine, sodium hydroxide
Acids: Trifluoroacetic acid, hydrochloric acid
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted piperidine derivatives
Aplicaciones Científicas De Investigación
Piperidine, 1-(4-methoxybenzoyl)-2,2,6,6-tetramethyl- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Piperidine, 1-(4-methoxybenzoyl)-2,2,6,6-tetramethyl- involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
- 4-methoxy-N-(piperidine-1-carbonothioyl)benzamide
- 4-methoxy-N-[(pyrrolidin-1-yl)carbonothioyl]benzamide
Uniqueness
Piperidine, 1-(4-methoxybenzoyl)-2,2,6,6-tetramethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methoxybenzoyl group and tetramethyl substitution enhances its stability and reactivity compared to other piperidine derivatives .
Propiedades
Número CAS |
201008-68-6 |
|---|---|
Fórmula molecular |
C17H25NO2 |
Peso molecular |
275.4 g/mol |
Nombre IUPAC |
(4-methoxyphenyl)-(2,2,6,6-tetramethylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C17H25NO2/c1-16(2)11-6-12-17(3,4)18(16)15(19)13-7-9-14(20-5)10-8-13/h7-10H,6,11-12H2,1-5H3 |
Clave InChI |
SEUYXFVDTAPSHT-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC(N1C(=O)C2=CC=C(C=C2)OC)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


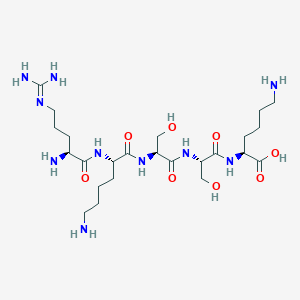


![1,7-Dioxaspiro[5.5]undecane, 2-methyl-8-propyl-, (2S,6R,8S)-](/img/structure/B12576137.png)

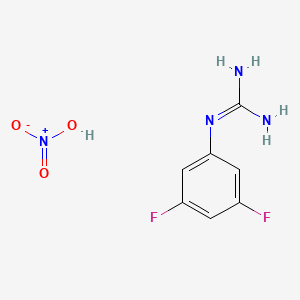
![Benzenemethanamine, N-[(1R)-1-cyclohexyl-3-butenyl]-](/img/structure/B12576152.png)
![Silane, [[3-(3-fluorophenyl)-1-cyclohexen-1-yl]oxy]trimethyl-](/img/structure/B12576160.png)
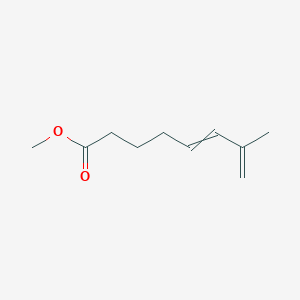
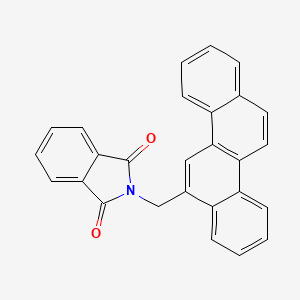
![{[3,5-Bis(trimethylsilyl)thiene-2,4-diyl]di(ethyne-2,1-diyl)}bis(trimethylsilane)](/img/structure/B12576172.png)
![N-[(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]glycyl-L-phenylalanine](/img/structure/B12576183.png)

